2-(1,3-benzothiazol-2-yl)-N-benzylpyrrolidine-1-carboxamide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N-benzyl-1-pyrrolidinecarboxamide is a complex organic compound that features a benzothiazole moiety, a benzyl group, and a pyrrolidinecarboxamide structure. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential pharmacological properties and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-N-benzyl-1-pyrrolidinecarboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the benzothiazole derivative.
Formation of Pyrrolidinecarboxamide: The final step involves the formation of the pyrrolidinecarboxamide moiety, which can be achieved through the reaction of the benzothiazole derivative with a pyrrolidinecarboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N-benzyl-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N-benzyl-1-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, anticonvulsant, and anti-inflammatory compound
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in bacterial resistance.
Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-N-benzyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar pharmacological properties.
N-Benzylpyrrolidinecarboxamides: These compounds share the pyrrolidinecarboxamide structure and are studied for their potential as central nervous system agents.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-N-benzyl-1-pyrrolidinecarboxamide is unique due to its combined structural features, which confer a distinct set of chemical reactivities and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H19N3OS |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-benzylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H19N3OS/c23-19(20-13-14-7-2-1-3-8-14)22-12-6-10-16(22)18-21-15-9-4-5-11-17(15)24-18/h1-5,7-9,11,16H,6,10,12-13H2,(H,20,23) |
InChI Key |
QQTOMCCJDITTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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